molecular formula C18H21NO2S B13430827 3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline CAS No. 200631-40-9

3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13430827
CAS No.: 200631-40-9
M. Wt: 315.4 g/mol
InChI Key: ZKYIZSVUFRFZGY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the tosyl group (p-toluenesulfonyl) enhances the compound’s reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 3,3-dimethyl-1-phenylpropan-1-one and p-toluenesulfonamide. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the tosyl group to a simpler functional group, such as a hydrogen atom.

    Substitution: The tosyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: De-tosylated tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tosyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the tosyl and dimethyl groups.

    N-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar to 3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline but without the dimethyl substitution.

    3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the tosyl group but retains the dimethyl substitution.

Uniqueness

This compound is unique due to the presence of both the tosyl and dimethyl groups. The tosyl group enhances its reactivity and potential biological activity, while the dimethyl groups provide steric hindrance, which can influence its chemical behavior and interactions with molecular targets.

Properties

IUPAC Name

3,3-dimethyl-2-(4-methylphenyl)sulfonyl-1,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-8-10-17(11-9-14)22(20,21)19-13-16-7-5-4-6-15(16)12-18(19,2)3/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYIZSVUFRFZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445875
Record name AGN-PC-0NBNWV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200631-40-9
Record name AGN-PC-0NBNWV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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